molecular formula C13H15N5O2S B317424 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole

4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B317424
M. Wt: 305.36 g/mol
InChI Key: CQGOZCLQOKBTKQ-UHFFFAOYSA-N
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Description

4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a nitro group, and a pyrrolidinylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents. The pyrrolidinylbenzene moiety can be synthesized through various methods, including the reaction of benzene derivatives with pyrrolidine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and nitro group can play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and nitrobenzene derivatives. Examples include:

Uniqueness

What sets 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole apart is the combination of the triazole ring, nitro group, and pyrrolidinylbenzene moiety. This unique structure can confer specific properties, such as enhanced biological activity or unique chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

4-methyl-3-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1,2,4-triazole

InChI

InChI=1S/C13H15N5O2S/c1-16-9-14-15-13(16)21-12-8-10(17-6-2-3-7-17)4-5-11(12)18(19)20/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

CQGOZCLQOKBTKQ-UHFFFAOYSA-N

SMILES

CN1C=NN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]

Canonical SMILES

CN1C=NN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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